![molecular formula C13H14N4O4 B4229760 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide](/img/structure/B4229760.png)
2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide
Overview
Description
2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide, also known as MNTX, is a synthetic compound that has been studied for its potential use in pain management. MNTX is a selective antagonist of the mu-opioid receptor, which is involved in the modulation of pain perception.
Mechanism of Action
2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain perception. Opioids such as morphine bind to the mu-opioid receptor and activate it, leading to the inhibition of pain signaling. However, opioids also activate the mu-opioid receptor in the gastrointestinal tract, leading to OIC. 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide binds to the mu-opioid receptor with high affinity and blocks the effects of opioids on the receptor, without affecting the analgesic effects of opioids in the central nervous system.
Biochemical and Physiological Effects:
2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide has been shown to effectively block the effects of opioids on the mu-opioid receptor in the gastrointestinal tract, thereby reducing the incidence of OIC. In addition, 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide has been investigated for its potential use in the treatment of other types of pain, including neuropathic pain and cancer pain. 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide has several advantages for lab experiments, including its high affinity for the mu-opioid receptor and its selective antagonism of the receptor in the gastrointestinal tract. These properties make 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide a useful tool for investigating the role of the mu-opioid receptor in pain signaling and for developing new therapies for pain management. However, 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide also has some limitations, including its relatively low water solubility and its potential for off-target effects on other opioid receptors.
Future Directions
There are several future directions for research on 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide, including the development of new analogs with improved properties, the investigation of its potential use in the treatment of other types of pain, and the exploration of its effects on other physiological systems. In addition, 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide may have potential applications in the treatment of other conditions that are associated with opioid receptor activation, such as drug addiction and withdrawal. Further research is needed to fully understand the potential of 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide and to develop new therapies for pain management and other conditions.
Scientific Research Applications
2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide has been studied for its potential use in pain management, specifically in the treatment of opioid-induced constipation (OIC). OIC is a common side effect of opioid analgesics, which can lead to significant discomfort and reduced quality of life for patients. 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide has been shown to effectively block the effects of opioids on the mu-opioid receptor in the gastrointestinal tract, thereby reducing the incidence of OIC. In addition, 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide has been investigated for its potential use in the treatment of other types of pain, including neuropathic pain and cancer pain.
properties
IUPAC Name |
2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-8-6-9(13(19)16-15-8)7-12(18)14-10-2-4-11(5-3-10)17(20)21/h2-5,9H,6-7H2,1H3,(H,14,18)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUJFSYFNWPLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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